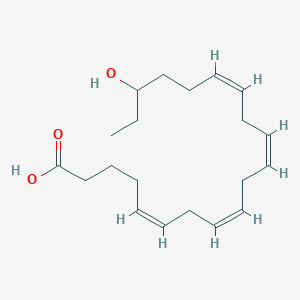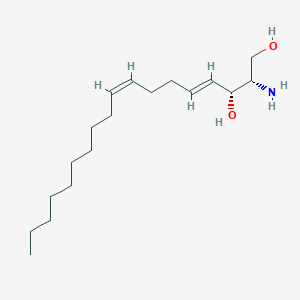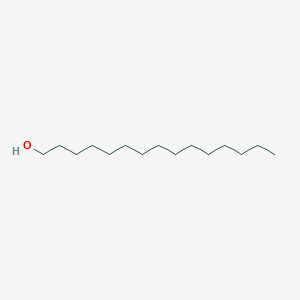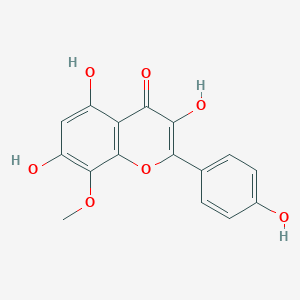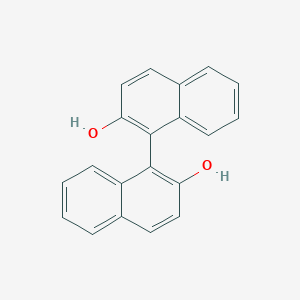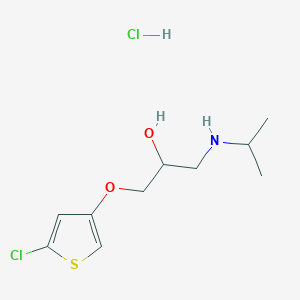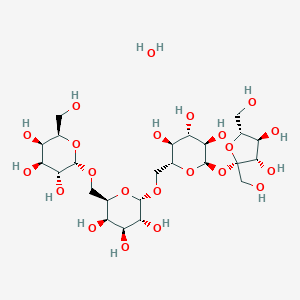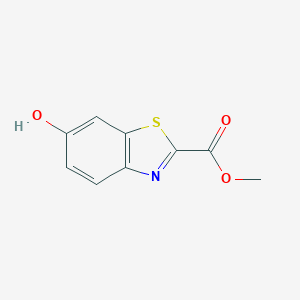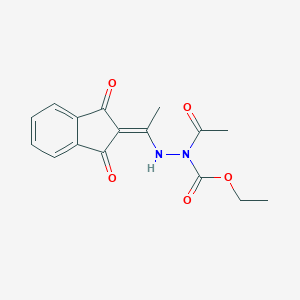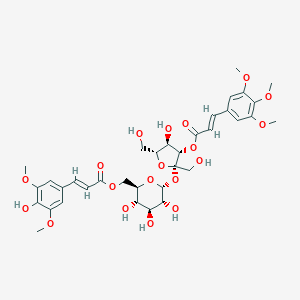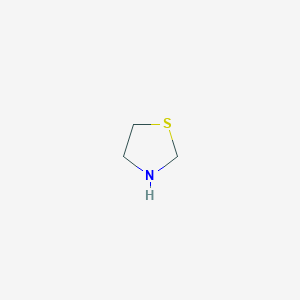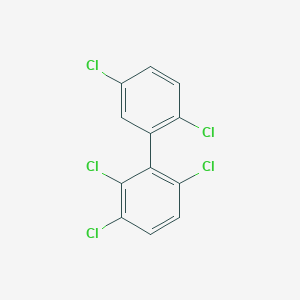
2,2',3,5',6-Pentachlorobiphenyl
説明
2,2',3,5',6-Pentachlorobiphenyl, also known as this compound, is a useful research compound. Its molecular formula is C12H5Cl5 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.46e-08 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Polychlorinated Biphenyls - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
2,2’,3,5’,6-Pentachlorobiphenyl, also known as PCB-95, is a chiral PCB congener that has been shown to act as a developmental neurotoxicant (DNT), primarily targeting the developing brain . It has been found to interact with Ryanodine Receptors (RyRs) in neurons . These receptors play a crucial role in calcium signaling, which is essential for various cellular processes, including neuronal development and function .
Mode of Action
PCB-95 interacts with its targets, the RyRs, leading to increased spontaneous calcium oscillations in neurons . This modification of RyR function alters calcium signaling within the neuron . Additionally, PCB-95 is metabolized into hydroxylated PCBs (OH-PCBs) in organisms . The major metabolite has been identified as 4’-hydroxy-2,2’,3,5’,6-pentachlorobiphenyl (4’-OH-PCB95) .
Biochemical Pathways
The exposure to PCB-95 leads to upregulation of antioxidant genes such as Cu/Zn-SOD, Mn-SOD, and GPx . This suggests that PCB-95 exposure triggers oxidative stress, prompting the organism to increase the production of antioxidant proteins to counteract this effect . Furthermore, PCB-95 can interfere with amino acids involved in immune regulation, such as phenylalanine and tyrosine .
Pharmacokinetics
PCB-95 is a highly lipophilic compound, allowing it to cross the blood-brain barrier and enter the brain . This property contributes to its bioavailability and its ability to accumulate in brain tissue . .
Result of Action
The exposure to PCB-95 contributes to developmental neurotoxicity in early developing organisms . It leads to a dose-dependent reduction of brain sizes with increased brain cell death . Moreover, the metabolite 4’-OH-PCB95 is formed atropselectively, suggesting that the enantiomeric composition of PCB-95 and its metabolites may influence the toxic effects .
Action Environment
PCB-95 is an environmentally relevant pollutant. Its persistence in the environment and its ability to bioaccumulate pose risks associated with enantioselective enrichment of PCB-95 . Environmental factors such as the presence of other pollutants and the specific characteristics of the exposure scenario (e.g., duration, concentration) can influence the action, efficacy, and stability of PCB-95 .
生化学分析
Biochemical Properties
2,2’,3,5’,6-Pentachlorobiphenyl is known to interact with ryanodine receptors (RyR) in calcium-releasing channels . This interaction leads to increased spontaneous Ca2+ oscillations in neurons , which can have significant effects on biochemical reactions within the cell.
Cellular Effects
Exposure to 2,2’,3,5’,6-Pentachlorobiphenyl has been shown to cause developmental neurotoxicity, targeting the developing brain . It has been associated with dose-dependent reduction of brain sizes and increased brain cell death . It also influences cell function by modifying the gene expressions of antioxidant proteins such as Cu/Zn-SOD, Mn-SOD, and GPx .
Molecular Mechanism
The molecular mechanism of action of 2,2’,3,5’,6-Pentachlorobiphenyl involves its interaction with ryanodine receptors (RyR) in calcium-releasing channels . This interaction enhances the channel’s sensitivity to calcium-induced calcium release (CICR) and diminishes the inhibitory potency of physiological negative modulators Ca2+ and Mg2+ .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,5’,6-Pentachlorobiphenyl have been observed to change over time. For example, in studies involving zebrafish embryos, the compound was shown to cause dose-dependent decreases in survival and hatching rates, with increased rates of developmental malformations over a period of 3 consecutive days .
Dosage Effects in Animal Models
In animal models, the effects of 2,2’,3,5’,6-Pentachlorobiphenyl vary with different dosages. For instance, zebrafish embryos exposed to varying concentrations of the compound showed dose-dependent decreases in survival and hatching rates, as well as increased rates of developmental malformations .
Metabolic Pathways
2,2’,3,5’,6-Pentachlorobiphenyl can be metabolized into hydroxylated PCBs (OH-PCBs) in whole poplar plants .
Transport and Distribution
It is known that the compound is highly lipophilic, allowing it to cross the blood-brain barrier and enter the brain .
Subcellular Localization
Due to its interaction with ryanodine receptors (RyR) in calcium-releasing channels , it is likely that the compound localizes to areas of the cell where these receptors are present, such as the endoplasmic reticulum.
特性
IUPAC Name |
1,2,4-trichloro-3-(2,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-6-1-2-8(14)7(5-6)11-9(15)3-4-10(16)12(11)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNNLIMMEXHBKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3038301 | |
| Record name | 2,2',3,5',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38379-99-6 | |
| Record name | PCB 95 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38379-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,5',6-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038379996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,5',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,5',6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YO8J06WCR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PCB 95 exhibits high potency and efficacy towards ryanodine receptors (RyRs), particularly the RyR1 isoform. [] These receptors are calcium (Ca2+) channels crucial for regulating intracellular Ca2+ signaling. [, , ] PCB 95 enhances the binding of ryanodine, a plant alkaloid, to its receptor site on RyRs, leading to prolonged channel opening and increased Ca2+ release from intracellular stores. [, ] This disruption of Ca2+ homeostasis has profound effects on neuronal activity, impacting dendritic growth, synaptic plasticity, and potentially contributing to neurodevelopmental disorders. [, ]
ANone: PCB 95 has the following structural characteristics:
- Spectroscopic Data: PCB 95 is chiral due to its ortho-substitution pattern, resulting in two atropisomers. Enantiomeric separation and characterization are achieved using techniques like chiral-column HPLC and circular dichroism spectroscopy. []
A: PCB 95 is a persistent organic pollutant that bioaccumulates in the environment, particularly in aquatic ecosystems. [, ] Its degradation is slow, and it can undergo long-range transport, leading to widespread contamination. [] PCB 95 is known to biomagnify in food webs, posing risks to wildlife and human health. [] Research using poplar plants as a model system indicates that PCB 95 can be absorbed and translocated within the plant tissues, with evidence of enantioselective biotransformation. [] This suggests the potential for phytoremediation strategies to mitigate PCB 95 contamination. [, ]
A: PCB 95 is a developmental neurotoxicant, with exposure linked to adverse neurodevelopmental outcomes. [, ] Studies in rodents have shown that PCB 95 can disrupt neuronal signaling pathways, impair cognitive function, and alter locomotor activity. [, ] PCB 95 can be metabolized into hydroxylated metabolites (OH-PCBs), some of which exhibit enantiomeric enrichment and may contribute to its neurotoxic effects. [, , ] Notably, PCB 95 has been shown to affect RyR function and Ca2+ signaling in the developing brain, potentially contributing to neurodevelopmental disorders. [, ]
A: The ortho-substitution pattern of chlorine atoms in PCB 95 is crucial for its activity. [, ] This structural feature is essential for its interaction with RyRs and subsequent disruption of Ca2+ signaling. [, ] Studies comparing PCB 95 with congeners lacking ortho-substitution, such as 3,3',4,4',5-pentachlorobiphenyl (PCB 99), have demonstrated the importance of this structural motif for RyR-mediated effects. [, ] Additionally, the chiral nature of PCB 95 results in enantioselective interactions with biological targets. [, ] For instance, the aR-enantiomer of PCB 95 exhibits higher potency towards RyR1 compared to the aS-enantiomer, highlighting the significance of stereochemistry in its biological activity. [, ]
ANone: A range of in vitro and in vivo models are employed to investigate the toxicological effects of PCB 95.
- In vitro studies: These commonly utilize primary neuronal cultures or cell lines to assess PCB 95's effects on neuronal viability, dendritic morphology, and calcium signaling. [, , ] Recombinant cell bioassays employing reporter gene systems have also been developed to evaluate PCB 95's estrogenic and anti-estrogenic properties. []
- In vivo studies: Rodent models are frequently used to investigate the developmental neurotoxicity of PCB 95. [, , ] These studies often involve exposing pregnant dams to PCB 95 and assessing offspring for neurobehavioral and neurochemical alterations. [, , ] Zebrafish have emerged as a valuable model organism for studying PCB 95 toxicity due to their transparent embryos and well-characterized developmental stages. [, ] Zebrafish embryos exposed to PCB 95 exhibit developmental malformations, reduced survival rates, and altered behavior, providing insights into the mechanisms underlying PCB 95-induced developmental toxicity. [, ]
A: Various analytical techniques are employed to detect and quantify PCB 95 in environmental and biological samples. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used method for separating and identifying PCB congeners, including PCB 95. [, ] For enantioselective analysis, multidimensional gas chromatography (MDGC) with achiral-chiral column combinations and electron capture detection (ECD) or mass spectrometry (MS) is employed. [, ] These techniques allow researchers to determine the enantiomeric ratios of PCB 95, providing insights into its atropselective metabolism and potential differences in the toxicity of individual enantiomers. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


